Cas no 1780556-18-4 (2-methyl-2,7-diazaspiro[4.5]decan-3-one)

2-Methyl-2,7-diazaspiro[4.5]decan-3-one is a spirocyclic compound featuring a diazaspiro[4.5]decane core with a ketone functional group at the 3-position and a methyl substituent at the 2-position. This structure imparts unique steric and electronic properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid spirocyclic framework enhances conformational stability, which can improve binding affinity in drug design. The compound’s versatility allows for further functionalization, enabling applications in the development of bioactive molecules, particularly in central nervous system (CNS) and receptor-targeted therapeutics. High purity and well-defined stereochemistry ensure reproducibility in research and industrial processes.
2-methyl-2,7-diazaspiro[4.5]decan-3-one structure
1780556-18-4 structure
商品名:2-methyl-2,7-diazaspiro[4.5]decan-3-one
CAS番号:1780556-18-4
MF:C9H16N2O
メガワット:168.236142158508
CID:5289919

2-methyl-2,7-diazaspiro[4.5]decan-3-one 化学的及び物理的性質

名前と識別子

    • 2-methyl-2,7-diazaspiro[4.5]decan-3-one
    • インチ: 1S/C9H16N2O/c1-11-7-9(5-8(11)12)3-2-4-10-6-9/h10H,2-7H2,1H3
    • InChIKey: NVADBDJZYQWMGW-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CCCNC2)CC(=O)N1C

2-methyl-2,7-diazaspiro[4.5]decan-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6493179-1.0g
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95.0%
1.0g
$699.0 2025-03-15
Enamine
EN300-6493179-0.25g
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95.0%
0.25g
$642.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4324-5G
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95%
5g
¥ 15,364.00 2023-04-14
Enamine
EN300-6493179-10.0g
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95.0%
10.0g
$3007.0 2025-03-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4324-250mg
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95%
250mg
¥2052.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4324-500mg
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95%
500mg
¥3419.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4324-500.0mg
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95%
500.0mg
¥3419.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4324-5.0g
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95%
5.0g
¥15365.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBZ4324-1G
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95%
1g
¥ 5,121.00 2023-04-14
Enamine
EN300-6493179-0.5g
2-methyl-2,7-diazaspiro[4.5]decan-3-one
1780556-18-4 95.0%
0.5g
$671.0 2025-03-15

2-methyl-2,7-diazaspiro[4.5]decan-3-one 関連文献

2-methyl-2,7-diazaspiro[4.5]decan-3-oneに関する追加情報

Introduction to 2-methyl-2,7-diazaspiro[4.5]decan-3-one (CAS No. 1780556-18-4)

2-methyl-2,7-diazaspiro[4.5]decan-3-one, identified by the chemical abstracts service number 1780556-18-4, is a structurally unique heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and pharmacology. This spirocyclic scaffold, characterized by a nitrogen-containing ring fused with a cycloalkanone moiety, presents a promising platform for the development of novel bioactive molecules. The compound's distinct structural features, including its spiro linkage and dual amide functionalities, make it an intriguing candidate for further exploration in drug discovery.

The synthesis of 2-methyl-2,7-diazaspiro[4.5]decan-3-one involves a series of carefully orchestrated chemical transformations that highlight the ingenuity of modern organic synthesis. The spirocyclic core is typically constructed through a condensation reaction between appropriately substituted precursors, often employing transition metal-catalyzed coupling reactions to facilitate the formation of the spiro carbon-carbon bond. The introduction of the methyl and amide groups further refines the molecular architecture, enhancing its potential pharmacological properties.

In recent years, the pharmaceutical industry has increasingly recognized the therapeutic potential of spirocyclic compounds due to their ability to exhibit high binding affinity and selectivity towards biological targets. 2-methyl-2,7-diazaspiro[4.5]decan-3-one is no exception, as preliminary computational studies suggest that its unique scaffold may interact favorably with various enzymes and receptors implicated in human diseases. Specifically, its nitrogen-rich environment and rigid spiro structure could be exploited to modulate key biological pathways associated with inflammation, neurodegeneration, and metabolic disorders.

One of the most compelling aspects of 2-methyl-2,7-diazaspiro[4.5]decan-3-one is its versatility as a synthetic intermediate. Researchers have leveraged this compound to generate libraries of derivatives through functional group modifications, such as hydrolysis, alkylation, or aromatic substitution. These derivatives exhibit diverse biological activities, underscoring the compound's utility in structure-based drug design. For instance, certain analogs have shown promise in preclinical models as inhibitors of proteases involved in cancer progression or as modulators of ion channels implicated in neurological disorders.

The pharmacokinetic profile of 2-methyl-2,7-diazaspiro[4.5]decan-3-one is another area of active investigation. Its spirocyclic nature imparts favorable solubility and metabolic stability, which are critical factors for drug efficacy and safety. Preliminary in vitro studies indicate that the compound exhibits moderate bioavailability and prolonged circulation time upon oral administration, suggesting its potential as a viable therapeutic agent. Further pharmacokinetic assessments are warranted to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) properties.

Advances in computational chemistry have also facilitated the rational design of 2-methyl-2,7-diazaspiro[4.5]decan-3-one derivatives with enhanced pharmacological properties. Molecular docking simulations have been employed to predict binding interactions between the compound and target proteins at an atomic level of detail. These simulations have guided the optimization of key structural motifs, such as the amide bond orientation and substituent placement on the nitrogen atoms, to improve binding affinity and reduce off-target effects.

The therapeutic potential of 2-methyl-2,7-diazaspiro[4.5]decan-3-one has been explored across multiple disease areas. In oncology research, for example, derivatives of this compound have demonstrated inhibitory activity against kinases that drive tumor growth and metastasis. Similarly, in neurology studies, certain analogs have shown neuroprotective effects in models of Parkinson's disease and Alzheimer's disease by modulating neurotransmitter release or reducing oxidative stress.

In conclusion, 2-methyl-2,7-diazaspiro[4.5]decan-3-one (CAS No. 1780556-18-4) represents a structurally intriguing and biologically relevant molecule with significant potential in drug discovery. Its unique spirocyclic framework combined with versatile synthetic accessibility positions it as a valuable scaffold for developing novel therapeutics targeting diverse human diseases. As research continues to uncover new applications for this compound, 2-methyl-2,7-diazaspiro[4.5]decan-3-one is poised to play an increasingly important role in medicinal chemistry innovation.

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Amadis Chemical Company Limited
(CAS:1780556-18-4)2-methyl-2,7-diazaspiro[4.5]decan-3-one
A1071652
清らかである:99%
はかる:1g
価格 ($):832.0